molecular formula C14H17N3O2S B2917570 2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole CAS No. 2097873-26-0

2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole

Cat. No.: B2917570
CAS No.: 2097873-26-0
M. Wt: 291.37
InChI Key: XNWCPPJRVOLVGN-UHFFFAOYSA-N
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Description

2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole is a complex organic compound that features both an imidazole and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by sulfonylation and subsequent cyclization to form the isoindole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1H-isoindole
  • 2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3H-isoindole

Uniqueness

2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-3-16-10-14(15-11(16)2)20(18,19)17-8-12-6-4-5-7-13(12)9-17/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWCPPJRVOLVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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